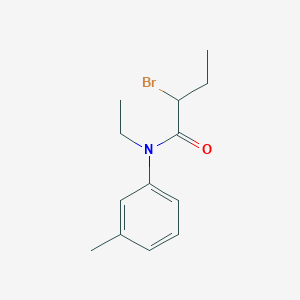

2-bromo-N-ethyl-N-(3-methylphenyl)butanamide

Description

2-Bromo-N-ethyl-N-(3-methylphenyl)butanamide (CAS: referenced in –5) is a brominated amide featuring a butanamide backbone substituted with an ethyl group and a 3-methylphenyl group on the nitrogen atom. This compound is listed as discontinued in commercial catalogs (), but its structural features make it a candidate for further functionalization in organic synthesis or pharmaceutical intermediate development.

Properties

IUPAC Name |

2-bromo-N-ethyl-N-(3-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-4-12(14)13(16)15(5-2)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMWSELHDMGTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)C1=CC=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of N-ethyl-N-(3-methylphenyl)butanamide

The initial step is the synthesis of N-ethyl-N-(3-methylphenyl)butanamide. This can be achieved through the following reaction:

- Starting Materials : 3-methylbutanoic acid and ethylamine.

- Reaction Conditions : The reaction is typically conducted under reflux conditions in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

The reaction can be summarized as follows:

$$

\text{3-methylbutanoic acid} + \text{ethylamine} \xrightarrow{\text{EDCI}} \text{N-ethyl-N-(3-methylphenyl)butanamide}

$$

Bromination Step

Once the amide is formed, bromination occurs at the 2-position of the butanamide chain. The typical method involves:

- Reagent : Bromine or N-bromosuccinimide (NBS).

- Solvent : Acetic acid or dichloromethane.

- Reaction Conditions : The bromination is performed at low temperatures (10–30 °C) to control the reaction and minimize side products.

The bromination can be represented as:

$$

\text{N-ethyl-N-(3-methylphenyl)butanamide} + \text{Br}_2 \xrightarrow{\text{Acetic Acid}} \text{this compound}

$$

Reaction Conditions and Yields

Reaction Conditions

The following table summarizes key reaction conditions for both steps:

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Amide Formation | 3-Methylbutanoic acid, Ethylamine, EDCI | Reflux (~80 °C) | 85–90% |

| Bromination | NBS or Br₂ in Acetic Acid | 10–30 °C | 70–85% |

Yields

The overall yield for synthesizing this compound can vary depending on the efficiency of each step but typically ranges from 60% to 75% when both reactions are optimized.

Analysis of Chemical Reactions

Types of Reactions

The compound can undergo several chemical transformations:

Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.

Reduction Reactions : The compound can be reduced to form N-ethyl-N-(3-methylphenyl)butanamide.

Common Reagents for Transformations

| Reaction Type | Common Reagents |

|---|---|

| Substitution | Sodium hydroxide, Potassium thiocyanate |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-ethyl-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-ethyl-N-(3-methylphenyl)butanamide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted butanamides depending on the nucleophile used.

Reduction Reactions: The major product is N-ethyl-N-(3-methylphenyl)butanamide.

Scientific Research Applications

Organic Synthesis

2-bromo-N-ethyl-N-(3-methylphenyl)butanamide serves as a versatile building block in organic synthesis. Its bromine atom allows for substitution reactions, making it useful for creating more complex molecules through nucleophilic substitution with amines or thiols .

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Its structure is conducive to modifications that could enhance biological activity or selectivity against specific targets in drug development. Research indicates that derivatives of this compound may exhibit promising activity against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics .

Initial studies have indicated that this compound may possess antimicrobial properties. It is being investigated for its ability to inhibit virulence factors in pathogens such as Pseudomonas aeruginosa, specifically targeting the type III secretion system (T3SS), which is crucial for the bacterium's pathogenicity .

Case Study 1: Inhibition of Pseudomonas aeruginosa T3SS

A study focused on the structure-activity relationship (SAR) of compounds similar to this compound found that specific modifications could significantly enhance inhibitory activity against T3SS. The compound was tested in both secretion and translocation assays, demonstrating selective inhibition without affecting bacterial growth rates .

Case Study 2: Antimicrobial Activity

Research has highlighted the effectiveness of certain derivatives of this compound in inhibiting resistant bacterial strains. The modifications made to the amide group and the aromatic ring were shown to play critical roles in enhancing antimicrobial potency, suggesting a pathway for developing new antibiotics based on this scaffold .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences among 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide and related amides:

| Compound Name | Substituents | Key Functional Groups | Potential Applications | Structural Features |

|---|---|---|---|---|

| This compound | Ethyl, 3-methylphenyl | Bromo, Amide | Substitution reactions, intermediates | Bromine at C2, branched N-substituents (alkyl + aryl) |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 2-Hydroxy-1,1-dimethylethyl | Hydroxyl, Amide | Metal-catalyzed C–H functionalization | N,O-bidentate directing group, tertiary alcohol moiety |

| 2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide | 3-Cyano-6-methylbenzothienyl | Bromo, Cyano, Amide | Pharmaceuticals, materials science | Heterocyclic benzothienyl group, cyano substituent, fused ring system |

Research Findings and Limitations

- Synthetic Utility : The N,O-bidentate directing group in ’s compound has been experimentally validated for metal-catalyzed reactions, while the brominated analogs’ utility remains inferred from structural parallels .

- Commercial Availability : Both this compound and its benzothienyl analog are discontinued (), suggesting niche applications or challenges in large-scale synthesis.

- Data Gaps: Limited experimental data (e.g., melting points, reaction yields) for the target compound necessitate caution in direct comparisons.

Biological Activity

2-Bromo-N-ethyl-N-(3-methylphenyl)butanamide is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.2 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, summarizing relevant findings, case studies, and applications.

- Molecular Formula : C13H18BrNO

- Molecular Weight : 284.2 g/mol

- CAS Number : 1119450-24-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions and interact with enzymatic systems.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions, which can be beneficial in treating certain diseases.

- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in antibiotic development.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, which could be useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

- Cytotoxicity Assessment : In research focusing on cancer therapeutics, this compound demonstrated IC50 values in the micromolar range against several cancer cell lines, highlighting its potential as a lead compound for drug development .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.